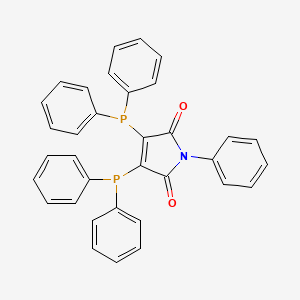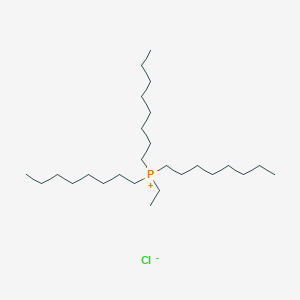
Ethyl(trioctyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(trioctyl)phosphanium chloride is a quaternary phosphonium salt, which is a type of ionic liquid. It is composed of an ethyl group, three octyl groups, and a phosphonium ion paired with a chloride ion. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(trioctyl)phosphanium chloride typically involves the reaction of trioctylphosphine with ethyl chloride. The reaction is carried out in an organic solvent, such as acetone, under controlled temperature and pressure conditions. The process can be summarized as follows:
- Add trioctylphosphine to an organic solvent.
- Slowly add ethyl chloride to the mixture while maintaining the temperature between 120-160°C.
- Adjust the reaction pressure to 8-12 kg/cm² and maintain these conditions for 30-40 hours.
- After the reaction is complete, cool the mixture to room temperature and reduce the pressure to normal.
- Centrifuge the reaction mixture to separate the product.
- Dry the product to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of large reactors and automated systems ensures consistent quality and high yield. The process involves precise control of temperature, pressure, and reaction time to achieve optimal results.
化学反应分析
Types of Reactions
Ethyl(trioctyl)phosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The phosphonium ion can participate in redox reactions, altering its oxidation state.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation and reduction reactions can produce different oxidation states of the phosphonium ion.
科学研究应用
Ethyl(trioctyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the extraction and purification of biomolecules due to its ability to dissolve in both aqueous and organic solvents.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ionic nature can enhance the solubility and stability of certain drugs.
Industry: It is used in the production of ionic liquids, which are applied in various industrial processes, including electrochemistry, separation technologies, and catalysis
作用机制
The mechanism of action of ethyl(trioctyl)phosphanium chloride involves its ability to act as a phase-transfer catalyst. The phosphonium ion interacts with reactants, facilitating their transfer between different phases (e.g., aqueous to organic). This enhances the reaction rate and efficiency. The molecular targets and pathways involved include the formation of intermediate complexes with reactants, which are then transferred to the desired phase for further reaction .
相似化合物的比较
Ethyl(trioctyl)phosphanium chloride can be compared with other similar compounds, such as:
Tetraphenylphosphonium chloride: Similar in structure but with phenyl groups instead of octyl groups. It has different solubility and stability properties.
Tetramethylphosphonium chloride: Contains methyl groups, resulting in different reactivity and applications.
Trihexyl(tetradecyl)phosphonium chloride: Used in similar applications but with different alkyl chain lengths, affecting its physical and chemical properties.
This compound stands out due to its unique combination of thermal stability, low volatility, and solubility, making it suitable for a wide range of applications in scientific research and industry.
属性
CAS 编号 |
56171-38-1 |
|---|---|
分子式 |
C26H56ClP |
分子量 |
435.1 g/mol |
IUPAC 名称 |
ethyl(trioctyl)phosphanium;chloride |
InChI |
InChI=1S/C26H56P.ClH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
PPMPHRIJIMNDPU-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[P+](CC)(CCCCCCCC)CCCCCCCC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)
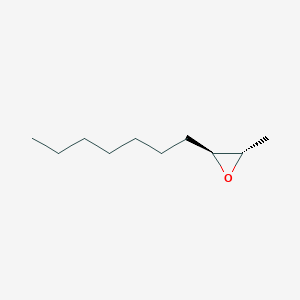

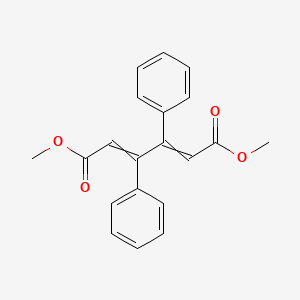
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)

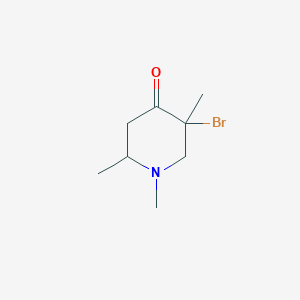
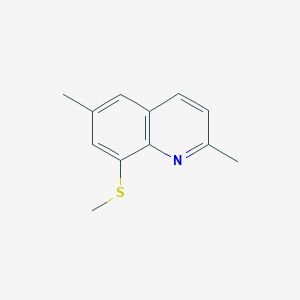
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)


